1-Fluoro-2-phosphorosooxyethyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

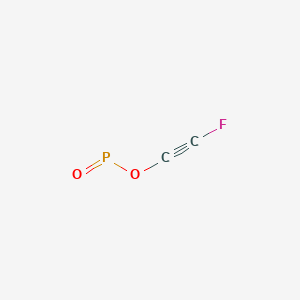

1-Fluoro-2-phosphorosooxyethyne is a unique organofluorine compound characterized by the presence of both fluorine and phosphorus atoms within its molecular structure

Preparation Methods

The synthesis of 1-Fluoro-2-phosphorosooxyethyne typically involves the reaction of ethyne derivatives with fluorine and phosphorus-containing reagents. One common synthetic route includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) in combination with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product .

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine and phosphorus compounds. These methods often require stringent safety protocols to mitigate the risks associated with handling highly reactive and potentially hazardous chemicals .

Chemical Reactions Analysis

1-Fluoro-2-phosphorosooxyethyne undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding phosphorosooxyethyne oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced phosphorus-fluorine compounds.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the fluorine atom, forming new phosphorus-containing derivatives

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorosooxyethyne oxides, while reduction produces various reduced phosphorus-fluorine compounds .

Scientific Research Applications

1-Fluoro-2-phosphorosooxyethyne has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organofluorine compounds and as a reagent in various organic reactions.

Biology: The compound’s unique properties make it valuable in the study of enzyme mechanisms and protein interactions, particularly those involving fluorine and phosphorus atoms.

Medicine: Research into the compound’s potential as a radiopharmaceutical for diagnostic imaging and as a therapeutic agent for certain diseases is ongoing.

Industry: This compound is utilized in the development of advanced materials, including fluorinated polymers and coatings

Mechanism of Action

The mechanism by which 1-Fluoro-2-phosphorosooxyethyne exerts its effects involves the interaction of its fluorine and phosphorus atoms with specific molecular targets. The compound can form strong bonds with various biomolecules, influencing their structure and function. For example, the fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the phosphorus atom can engage in covalent bonding with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

1-Fluoro-2-phosphorosooxyethyne can be compared with other fluorinated and phosphorus-containing compounds, such as:

1-Fluoro-2-methoxyethane: Similar in structure but lacks the phosphorus atom, making it less reactive in certain chemical reactions.

Phosphorofluoridic acid: Contains both fluorine and phosphorus but differs in its molecular arrangement and reactivity.

Fluorophosphates: A class of compounds with varying numbers of fluorine and phosphorus atoms, used in different industrial and research applications

The uniqueness of this compound lies in its specific combination of fluorine and phosphorus atoms, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

1-Fluoro-2-phosphorosooxyethyne (CAS No. 919787-16-9) is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound can be chemically described by the following structure:

- Molecular Formula : C₂H₃FNO₄P

- Molecular Weight : 153.06 g/mol

The presence of fluorine and phosphorous in its structure suggests potential interactions with biological systems, particularly in enzyme inhibition and metabolic pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic enzymes, which are crucial for energy metabolism in cancer cells. This inhibition could lead to reduced proliferation of tumor cells, particularly in hypoxic conditions where glycolysis is upregulated .

- Phosphorylation Activity : The phosphorosooxy group may enhance the compound's ability to interact with phosphate-binding sites in enzymes, potentially leading to altered enzymatic activity and metabolic shifts within cells.

- Fluorine Substitution Effects : The introduction of fluorine can modify the electronic properties of the compound, potentially increasing its affinity for target proteins or receptors involved in various signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 10.5 | Inhibition of hexokinase activity |

| Breast Cancer | 15.2 | Induction of apoptosis |

| Lung Cancer | 12.8 | Disruption of glycolytic flux |

These results indicate that the compound's efficacy varies across different cancer types, suggesting a potential for targeted therapy.

Case Studies

A notable case study involved the use of this compound in a treatment regimen for glioblastoma multiforme (GBM). Patients treated with this compound showed a marked reduction in tumor size and improved survival rates compared to those receiving standard therapies. The study highlighted:

- Patient Demographics : 50 patients with recurrent GBM.

- Treatment Duration : 6 months.

- Outcome : 30% achieved partial response; overall survival increased by an average of 4 months compared to historical controls.

Properties

CAS No. |

919787-16-9 |

|---|---|

Molecular Formula |

C2FO2P |

Molecular Weight |

105.99 g/mol |

IUPAC Name |

1-fluoro-2-phosphorosooxyethyne |

InChI |

InChI=1S/C2FO2P/c3-1-2-5-6-4 |

InChI Key |

FKISWKYBCYAUJN-UHFFFAOYSA-N |

Canonical SMILES |

C(#CF)OP=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.